N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine
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Overview
Description
N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine is a complex organic compound with a unique structure that combines a dichlorophenyl group, a furan ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine typically involves multiple steps. One common method starts with the preparation of the 3,5-dichlorophenyl-2-furylmethanol intermediate. This intermediate is then reacted with 3-methyl-1H-1,2,4-triazol-5-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The dichlorophenyl group can be reduced to form chlorophenyl derivatives.
Substitution: The triazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the dichlorophenyl group may produce chlorophenyl derivatives.
Scientific Research Applications
N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-4-amine
- N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-3-amine
Uniqueness
N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine stands out due to its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12Cl2N4O |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C14H12Cl2N4O/c1-8-18-14(20-19-8)17-7-12-2-3-13(21-12)9-4-10(15)6-11(16)5-9/h2-6H,7H2,1H3,(H2,17,18,19,20) |
InChI Key |
VRTJIEFIDQVECI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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